molecular formula C13H28N2O B1491339 4,4-Dimethyl-1-[(1-methylpiperidin-4-yl)amino]pentan-2-ol CAS No. 1803610-16-3

4,4-Dimethyl-1-[(1-methylpiperidin-4-yl)amino]pentan-2-ol

Cat. No.: B1491339
CAS No.: 1803610-16-3
M. Wt: 228.37 g/mol
InChI Key: QNZWMYOSKDNUTN-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-[(1-methylpiperidin-4-yl)amino]pentan-2-ol is a chemical compound with the molecular formula C13H28N2O and a molecular weight of 228.38 g/mol. This compound is characterized by its complex structure, which includes a piperidine ring and a pentan-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1-[(1-methylpiperidin-4-yl)amino]pentan-2-ol typically involves multiple steps, starting with the reaction of 1-methylpiperidin-4-amine with appropriate reagents to introduce the dimethyl groups and the pentan-2-ol moiety. The reaction conditions may include the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the compound is likely produced through large-scale chemical synthesis, involving optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and controlled temperature and pressure conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-1-[(1-methylpiperidin-4-yl)amino]pentan-2-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve the use of alkyl halides and strong nucleophiles.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can yield alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

4,4-Dimethyl-1-[(1-methylpiperidin-4-yl)amino]pentan-2-ol has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound may serve as a ligand in biochemical studies, interacting with various biomolecules.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

4,4-Dimethyl-1-[(1-methylpiperidin-4-yl)amino]pentan-2-ol is similar to other compounds with piperidine and pentan-2-ol moieties, such as 3,3-dimethyl-1-[(1-methylpiperidin-4-yl)methyl]urea and 4,4-dimethyl-1-(2-methylpiperidin-4-yl)piperidine

Comparison with Similar Compounds

  • 3,3-Dimethyl-1-[(1-methylpiperidin-4-yl)methyl]urea

  • 4,4-Dimethyl-1-(2-methylpiperidin-4-yl)piperidine

  • 1-(1-Methylpiperidin-4-yl)piperidin-4-amine

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Properties

IUPAC Name

4,4-dimethyl-1-[(1-methylpiperidin-4-yl)amino]pentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2O/c1-13(2,3)9-12(16)10-14-11-5-7-15(4)8-6-11/h11-12,14,16H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZWMYOSKDNUTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(CNC1CCN(CC1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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